molecular formula C33H40O21 B15129015 Kaempferol 3-sophoroside 7-glucoside

Kaempferol 3-sophoroside 7-glucoside

Cat. No.: B15129015
M. Wt: 772.7 g/mol
InChI Key: MBFNAZBJKVFNKZ-UHFFFAOYSA-N
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Description

Kaempferol 3-sophoroside 7-glucoside is a naturally occurring flavonoid glycoside found in various plants. It belongs to the flavonoid class of compounds, which are known for their antioxidant properties. This compound is particularly noted for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3-sophoroside 7-glucoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed using β-glucosidase and α-L-rhamnosidase to produce kaempferol . Another method involves ultrasound-assisted extraction combined with macroporous resin purification to enrich the flavonoid content from plant sources .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from plant materials such as saffron floral bio-residues. The extraction process is optimized by adjusting parameters like solvent type, extraction time, temperature, and sample-to-solvent ratio .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-sophoroside 7-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of kaempferol, which may exhibit enhanced biological activities. For example, oxidation of kaempferol can lead to the formation of quercetin, another potent flavonoid .

Mechanism of Action

Comparison with Similar Compounds

Kaempferol 3-sophoroside 7-glucoside can be compared with other similar flavonoid glycosides:

These comparisons highlight the unique structural features and biological activities of this compound.

Properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFNAZBJKVFNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferol 3-sophoroside 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name Kaempferol 3-sophoroside 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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